molecular formula C39H62O12 B3002179 (2R,3S,4R,5S)-2-[(2S,3S,4R,5S,6S)-2-[(1R,2S,3Ar,5'S,5aR,5bR,9R,11aS,11bR,13aR,13bS)-1,5',11a,13a-tetramethylspiro[3a,4,5,5a,5b,6,8,9,10,11,11b,12,13,13b-tetradecahydro-1H-phenanthro[2,1-e][1]benzofuran-2,2'-oxane]-9-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol CAS No. 65604-99-1

(2R,3S,4R,5S)-2-[(2S,3S,4R,5S,6S)-2-[(1R,2S,3Ar,5'S,5aR,5bR,9R,11aS,11bR,13aR,13bS)-1,5',11a,13a-tetramethylspiro[3a,4,5,5a,5b,6,8,9,10,11,11b,12,13,13b-tetradecahydro-1H-phenanthro[2,1-e][1]benzofuran-2,2'-oxane]-9-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol

Cat. No. B3002179
CAS RN: 65604-99-1
M. Wt: 722.913
InChI Key: JPPWOTKGJABGDM-ZMBIZHRNSA-N
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Description

(2R,3S,4R,5S)-2-[(2S,3S,4R,5S,6S)-2-[(1R,2S,3Ar,5'S,5aR,5bR,9R,11aS,11bR,13aR,13bS)-1,5',11a,13a-tetramethylspiro[3a,4,5,5a,5b,6,8,9,10,11,11b,12,13,13b-tetradecahydro-1H-phenanthro[2,1-e][1]benzofuran-2,2'-oxane]-9-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol is a useful research compound. Its molecular formula is C39H62O12 and its molecular weight is 722.913. The purity is usually 95%.
BenchChem offers high-quality (2R,3S,4R,5S)-2-[(2S,3S,4R,5S,6S)-2-[(1R,2S,3Ar,5'S,5aR,5bR,9R,11aS,11bR,13aR,13bS)-1,5',11a,13a-tetramethylspiro[3a,4,5,5a,5b,6,8,9,10,11,11b,12,13,13b-tetradecahydro-1H-phenanthro[2,1-e][1]benzofuran-2,2'-oxane]-9-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3S,4R,5S)-2-[(2S,3S,4R,5S,6S)-2-[(1R,2S,3Ar,5'S,5aR,5bR,9R,11aS,11bR,13aR,13bS)-1,5',11a,13a-tetramethylspiro[3a,4,5,5a,5b,6,8,9,10,11,11b,12,13,13b-tetradecahydro-1H-phenanthro[2,1-e][1]benzofuran-2,2'-oxane]-9-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solubility and Physical Properties

The compound under discussion, related to complex sugar structures, has been studied in various contexts, especially focusing on its solubility and physical properties. For instance, the solubility of similar saccharides in ethanol-water mixtures and their behaviors under different temperatures has been analyzed, which is crucial for applications in biochemical and pharmaceutical fields (Gong, Wang, Zhang, & Qu, 2012). Similarly, studies on the densities and viscosities of sugar alcohol aqueous solutions, including related compounds, provide vital data for their use in various industrial and research applications (Zhu, Ma, & Zhou, 2010).

Synthetic Applications

The compound's structure is relevant to synthetic chemistry, particularly in the creation of complex organic molecules. Research has shown methods for asymmetric synthesis of polyketide spiroketals, which are structurally related to the specified compound, indicating its potential utility in the synthesis of natural products and pharmaceuticals (Meilert, Pettit, & Vogel, 2004).

Medicinal Chemistry and Drug Design

The intricate structure of the compound is also pertinent in medicinal chemistry. For instance, its derivatives or structurally similar compounds have been examined for their potential in cancer treatment and other medicinal applications. One study evaluated the cytotoxicity of spiroketal compounds against various cancer cell lines, suggesting potential therapeutic applications (Meilert, Pettit, & Vogel, 2004).

Biomolecular Studies and Computational Analysis

Furthermore, the compound or its analogs have been subjects of biomolecular studies and computational analyses. For example, a computational study examined the role of a structurally related compound in the regulation of blood glucose levels, highlighting its significance in diabetes research (Muthusamy & Krishnasamy, 2016).

properties

IUPAC Name

(2R,3S,4R,5S)-2-[(2S,3S,4R,5S,6S)-2-[(1R,2S,3aR,5'S,5aR,5bR,9R,11aS,11bR,13aR,13bS)-1,5',11a,13a-tetramethylspiro[3a,4,5,5a,5b,6,8,9,10,11,11b,12,13,13b-tetradecahydro-1H-phenanthro[2,1-e][1]benzofuran-2,2'-oxane]-9-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H62O12/c1-19-9-14-39(47-17-19)20(2)29-27(51-39)8-7-24-23-6-5-21-15-22(10-12-37(21,3)25(23)11-13-38(24,29)4)48-36-33(45)34(31(43)28(16-40)49-36)50-35-32(44)30(42)26(41)18-46-35/h5,19-20,22-36,40-45H,6-18H2,1-4H3/t19-,20+,22+,23+,24+,25+,26-,27+,28-,29+,30+,31-,32-,33-,34+,35+,36-,37+,38+,39-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPWOTKGJABGDM-ZMBIZHRNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CCC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)O)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@]2([C@@H]([C@@H]3[C@H](O2)CC[C@H]4[C@]3(CC[C@@H]5[C@@H]4CC=C6[C@]5(CC[C@H](C6)O[C@@H]7[C@H]([C@@H]([C@H]([C@@H](O7)CO)O)O[C@@H]8[C@H]([C@@H]([C@H](CO8)O)O)O)O)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H62O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

722.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 154831481

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